

# Application Notes and Protocols for the Synthesis of Clove 3 Derivatives

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## Compound of Interest

Compound Name: Clove 3

Cat. No.: B600507

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## Introduction

"**Clove 3**," identified as 5,7-dihydroxy-2-methyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one, belongs to the chromone C-glycoside class of natural products. Chromone scaffolds are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The C-glycosidic linkage in **Clove 3** enhances its stability against enzymatic degradation compared to O-glycosides, making it an attractive scaffold for drug discovery and development. These application notes provide a detailed protocol for the synthesis of **Clove 3** derivatives, along with a summary of their biological activities.

## Data Presentation

### Table 1: Synthesis Yields of Chromone Derivatives

| Step | Product  | Yield (%) | Reference                                       |
|------|--|-----------|---|
| 1    | 2,4,6-Tris(benzyloxy)acetophenone  | 95        | Generic benzylation of polyhydroxyacetophenones |
| 2    | 2,4,6-Tris(benzyloxy)- $\beta$ -D-tetra-O-acetylglucosyloxyacetophenone          | 85        | Koenigs-Knorr Glycosylation                     |
| 3    | 1-(2,4,6-Tris(benzyloxy)phenyl)-3-(dimethylamino)prop-2-en-1-one                 | 80        | Condensation with DMF-DMA                       |
| 4    | 5,7-Bis(benzyloxy)-2-methyl-8-( $\beta$ -D-tetra-O-acetylglucopyranosyl)chromone | 70        | Cyclization and Rearrangement                   |
| 5    | 5,7-Dihydroxy-2-methyl-8-( $\beta$ -D-glucopyranosyl)chromone (Clove 3)          | 90        | Deprotection                                    |

**Table 2: Biological Activities of Chromone and Eugenol Derivatives**

| Compound   | Activity                        | Assay                   | Result                                     | Reference |
|--|---------------------------------|-------------------------|--|-----------|
| 6-bromo 3-formylchromone   | Antibacterial (UPEC)            | MIC                     | 20 µg/mL                                   | [1]       |
| 6-chloro 3-formylchromone  | Antibacterial (UPEC)            | MIC                     | 20 µg/mL                                   | [1]       |
| 3-formyl 6-isopropylchromone   | Antibacterial (UPEC)            | MIC                     | 50 µg/mL                                   | [1]       |
| Chromone 11b   | Topoisomerase I Inhibition      | IC50                    | 1.46 µM                                    | [2]       |
| Chromone 11c   | Topoisomerase I Inhibition      | IC50                    | 6.16 µM                                    | [2]       |
| Chromone 11c   | Cytotoxicity (KB cells)         | IC50                    | 73.32 µM                                   | [2]       |
| Chromone 11c   | Cytotoxicity (NCI-H187 cells)   | IC50                    | 36.79 µM                                   | [2]       |
| 8-[C-β-D-[2-O-(E)-cinnamoyl]glucopyranosyl]-2-[(R)-2-hydroxypropyl]-7-methoxy-5-methylchromone | Anti-inflammatory               | In vivo mouse ear edema | Equivalent to hydrocortisone at 200 µg/ear | [3][4]    |
| Macrolobin (5,7-dihydroxychromone-3α-D-C-glucoside)  | Acetylcholinesterase Inhibition | IC50                    | 0.8 µM                                     | [5]       |
| Uncinoside A   | Anti-RSV                        | IC50                    | 6.9 µg/mL                                  | [5]       |
| Uncinoside B   | Anti-RSV                        | IC50                    | 1.3 µg/mL                                  | [5]       |

## Experimental Protocols

A plausible synthetic route for **Clove 3** derivatives involves the initial synthesis of the chromone aglycone, 5,7-dihydroxy-2-methylchromone, followed by a regioselective C-glycosylation at the C-8 position. An alternative and often more effective strategy involves the C-glycosylation of a suitable precursor, 2,4,6-trihydroxyacetophenone, followed by the construction of the chromone ring. The latter approach often provides better control over regioselectivity.

### Protocol 1: Synthesis of 5,7-Dihydroxy-2-methylchromone (Noreugenin)

This protocol outlines the synthesis of the aglycone of **Clove 3**.

#### Step 1: Protection of 2,4,6-trihydroxyacetophenone

- Dissolve 2,4,6-trihydroxyacetophenone (1 eq.) in dry acetone.
- Add anhydrous potassium carbonate (4 eq.) and benzyl chloride (3.5 eq.).
- Reflux the mixture for 24 hours.
- Filter the reaction mixture and evaporate the solvent.
- Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 2,4,6-tris(benzyloxy)acetophenone.

#### Step 2: Condensation and Cyclization

- To a solution of 2,4,6-tris(benzyloxy)acetophenone (1 eq.) in anhydrous toluene, add sodium hydride (1.2 eq.) at 0 °C.
- Add ethyl acetate (1.5 eq.) and stir the mixture at room temperature for 12 hours.
- Quench the reaction with dilute HCl and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Dissolve the crude product in glacial acetic acid and add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture at 100 °C for 2 hours.
- Pour the reaction mixture into ice water and collect the precipitate.
- Purify by recrystallization or column chromatography to obtain 5,7-bis(benzyloxy)-2-methylchromone.

### Step 3: Deprotection

- Dissolve 5,7-bis(benzyloxy)-2-methylchromone (1 eq.) in a mixture of ethanol and ethyl acetate.
- Add 10% Pd/C (catalytic amount).
- Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
- Filter the catalyst through a pad of Celite and concentrate the filtrate to yield 5,7-dihydroxy-2-methylchromone.

## Protocol 2: Proposed Synthesis of Clove 3 via C-Glycosylation of a Phloroacetophenone Precursor

This protocol describes a plausible route to **Clove 3**, leveraging a regio- and stereoselective O- to C-glycosyl rearrangement.<sup>[6]</sup>

### Step 1: O-Glycosylation of a Protected Phloroacetophenone

- Prepare a suitably protected phloroacetophenone derivative, for instance, 2,4-bis(benzyloxy)-6-hydroxyacetophenone.
- Dissolve the protected acetophenone (1 eq.) and tetra-O-acetyl- $\alpha$ -D-glucopyranosyl bromide (1.2 eq.) in a dry, non-polar solvent such as dichloromethane.
- Add a silver carbonate or silver oxide promoter (1.5 eq.).

- Stir the reaction mixture at room temperature in the dark for 24-48 hours.
- Monitor the reaction by TLC. Upon completion, filter the mixture through Celite and concentrate the filtrate.
- Purify the residue by column chromatography to yield the O-glycoside.

#### Step 2: O- to C-Glycosyl Rearrangement

- Dissolve the purified O-glycoside in a suitable solvent like acetonitrile.
- Add a Lewis acid catalyst, such as boron trifluoride etherate ( $\text{BF}_3 \cdot \text{OEt}_2$ ), at a low temperature (e.g.,  $-40^\circ\text{C}$ ).
- Allow the reaction to warm to room temperature and stir for several hours.
- The rearrangement is driven by the thermodynamic stability of the C-glycoside.
- Quench the reaction with saturated sodium bicarbonate solution and extract the product with ethyl acetate.
- Purify by column chromatography to isolate the C-8 glycosylated phloroacetophenone derivative.

#### Step 3: Chromone Ring Formation

- Condense the C-glycosylated phloroacetophenone (1 eq.) with a suitable C2-synthon. For the 2-methyl group, N,N-dimethylacetamide dimethyl acetal can be used.
- Heat the mixture in a high-boiling solvent such as pyridine or DMF.
- Acid-catalyzed cyclization (e.g., with HCl in ethanol) will yield the protected **Clove 3** derivative.

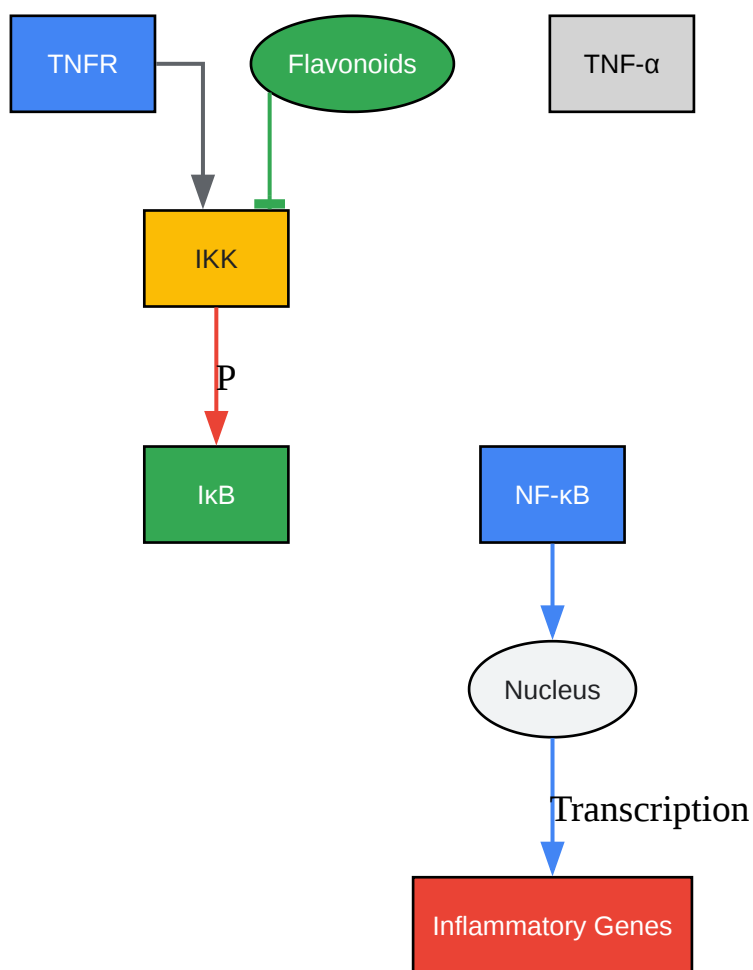
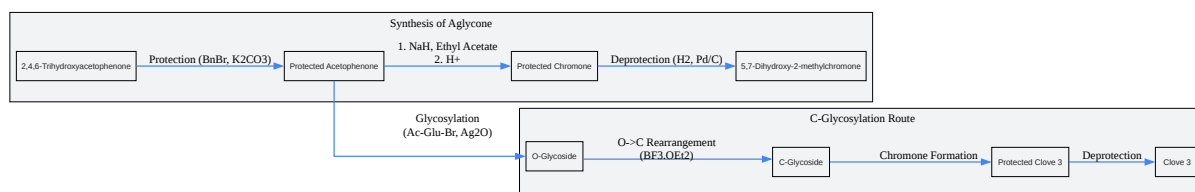
#### Step 4: Deprotection

- Remove the benzyl protecting groups by catalytic hydrogenation (10% Pd/C,  $\text{H}_2$ ) as described in Protocol 1, Step 3.

- Remove the acetyl protecting groups from the sugar moiety by Zemplén deacetylation (catalytic sodium methoxide in methanol).
- Neutralize the reaction with an acidic resin and concentrate to obtain **Clove 3**.

## Mandatory Visualizations

### Synthetic Pathway for Clove 3



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